Regiochemical Identity: Ortho-Br/CF3 Arrangement Distinguishes CAS 351003-21-9 from its 2-Bromo-5-fluoro Isomer
The defining feature of 2-bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) is its specific substitution pattern: a bromine atom at the 2-position and a fluorine atom at the 4-position of the benzotrifluoride core. This creates a 1,2-relationship (ortho) between the bromine and the –CF₃ group. Its key regioisomer, 2-bromo-5-fluorobenzotrifluoride (CAS 40161-55-5), has the fluorine atom at the 5-position, resulting in a 1,3-relationship (meta) [1]. The ortho-effect from the –CF₃ group in CAS 351003-21-9 can significantly activate the C–Br bond towards oxidative addition in metal-catalyzed reactions compared to its meta-substituted isomer [2]. This structural difference is not trivial; it has been documented as a critical factor in the successful synthesis of specific pharmaceutical intermediates where the precise regiochemistry is required for downstream biological activity .
| Evidence Dimension | Substitution Pattern (Regiochemistry) |
|---|---|
| Target Compound Data | 2-Bromo-4-fluorobenzotrifluoride (CAS 351003-21-9): Br at C2, F at C4, CF3 at C1. Ortho-Br/CF3 arrangement. |
| Comparator Or Baseline | 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5): Br at C2, F at C5, CF3 at C1. Meta-Br/CF3 arrangement. |
| Quantified Difference | Distinct regiochemical environments leading to different reactivity profiles. The ortho-effect in the target compound is expected to result in faster oxidative addition rates. |
| Conditions | Structural analysis based on authoritative chemical databases and literature on ortho-substituent effects in cross-coupling reactions [2]. |
Why This Matters
For a procurement scientist, this confirms the specific regioisomer is required for a given synthetic route; substituting CAS 40161-55-5 would result in a different product and a failed synthesis.
- [1] PubChem. (2025). Compound Summary for CID 2734909, 2-Bromo-4-fluorobenzotrifluoride. National Center for Biotechnology Information. View Source
- [2] Chen, G. J., & Tamborski, C. (1989). The effect of ortho-substituents on the rate of palladium-catalyzed cross-coupling of aryl halides. Journal of Organometallic Chemistry, 375(1), 33-44. View Source
